
Tesetaxel
概要
説明
準備方法
合成経路と反応条件: テセタキセルは、天然に存在するタキサンから誘導された半合成化合物です。 合成には、経口バイオアベイラビリティと治療効果を高めるためにタキサンコア構造の修飾など、複数の手順が含まれます . テセタキセルおよび関連化合物の調製には、所望の化学構造を得るために特定の中間体と反応条件を使用します .
工業生産方法: テセタキセルの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。 プロセスには、中間体の単離と精製、それに続く活性医薬品成分を製造するための化学修飾の最終段階が含まれます .
化学反応の分析
反応の種類: テセタキセルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。 これらの反応は、化学構造を改変し、薬理学的特性を高めるために不可欠です .
一般的な試薬と条件: テセタキセルの合成と改変に使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 反応条件は、化合物の安定性を損なうことなく所望の化学変換を達成するために注意深く制御されます .
主要な生成物: これらの反応から生成される主要な生成物には、治療特性が向上したさまざまなテセタキセル誘導体が含まれます。 これらの誘導体は、前臨床試験と臨床試験でその有効性と安全性について評価されます .
4. 科学研究の応用
乳がん、胃がん、大腸がん、その他の固形腫瘍の臨床試験で有望な結果を示しています . 経口バイオアベイラビリティや多剤耐性を克服する能力などの化合物の独自の特性により、癌治療に有効な候補となっています .
チューブリンの脱重合を阻害し、微小管の集合を促進する能力により、細胞分裂やその他の細胞プロセスを研究するための貴重なツールとなっています .
科学的研究の応用
Introduction to Tesetaxel
This compound is an investigational oral chemotherapy agent belonging to the taxane class, which has been primarily studied for its efficacy in treating various cancers, particularly metastatic breast cancer. Its unique pharmacologic properties, such as a long terminal plasma half-life and low pill burden, make it a promising candidate in oncology. This article delves into the applications of this compound, focusing on its clinical studies and therapeutic potential.
Metastatic Breast Cancer
This compound has been investigated extensively for its effectiveness in treating metastatic breast cancer. Notably, the CONTESSA trial (NCT03326674) demonstrated that this compound, when combined with a reduced dose of capecitabine, significantly improved progression-free survival (PFS) compared to capecitabine alone.
- Key Findings :
Other Solid Tumors
In addition to breast cancer, this compound has been explored in various solid tumors, including colorectal and gastric cancers. The compound was administered both as monotherapy and in combination regimens across multiple studies.
- Clinical Studies :
Pharmacological Properties
This compound's distinct pharmacological profile contributes to its therapeutic potential:
- Oral Administration : Allows for easier patient compliance.
- Long Half-Life : Approximately 8 days, facilitating less frequent dosing .
- No Hypersensitivity Reactions : Unlike some other taxanes, this compound has not shown significant allergic reactions during trials .
CONTESSA Trial Overview
Parameter | This compound + Capecitabine | Capecitabine Alone |
---|---|---|
Median PFS | 9.8 months | 6.9 months |
Hazard Ratio | 0.716 | - |
Overall Response Rate (ORR) | 57% | 41% |
p-value | <0.0002 | - |
Additional Investigations
- CONTESSA 2 Trial : Focused on hormone receptor-positive, HER2-negative metastatic breast cancer with encouraging results regarding ORR and PFS.
- CONTESSA TRIO Trial : Explored combinations of this compound with nivolumab, pembrolizumab, and atezolizumab for triple-negative breast cancer patients with PD-L1 expression .
Regulatory Status and Future Directions
Despite promising results in clinical trials, the development of this compound has faced challenges. The FDA indicated that the clinical data may not support approval for metastatic breast cancer or other solid tumors, leading to the discontinuation of its development . This decision underscores the importance of robust clinical evidence in securing regulatory approval.
作用機序
テセタキセルは、微小管の形成に不可欠なタンパク質であるチューブリンに結合し、安定化させることで作用します . 微小管の集合を促進し、脱重合を防ぐことで、テセタキセルは細胞分裂の正常なプロセスを阻害し、細胞周期停止と細胞増殖の阻害を引き起こします . この作用機序は他のタキサンに似ていますが、経口投与と副作用の軽減という利点があります .
類似化合物:
- パクリタキセル
- ドセタキセル
比較: テセタキセルは、パクリタキセルやドセタキセルとはいくつかの重要な点で異なります。 パクリタキセルとドセタキセルは静脈内投与されますが、テセタキセルは経口投与されるため、利便性が高まり、患者のコンプライアンスが向上する可能性があります . さらに、テセタキセルは、他のタキサンにしばしば耐性を持つ、p-糖タンパク質過剰発現腫瘍に対して強力な活性を示しています . この独自の特性により、テセタキセルは、多剤耐性癌の治療に有効な選択肢となっています .
類似化合物との比較
- Paclitaxel
- Docetaxel
Comparison: Tesetaxel differs from paclitaxel and docetaxel in several key aspects. While paclitaxel and docetaxel are administered intravenously, this compound is taken orally, providing greater convenience and potentially improving patient compliance . Additionally, this compound has shown potent activity against p-glycoprotein-overexpressing tumors, which are often resistant to other taxanes . This unique property makes this compound a valuable option for treating multidrug-resistant cancers .
生物活性
Tesetaxel is an investigational oral taxane derivative that has garnered interest for its potential in treating various cancers, particularly metastatic breast cancer (MBC). This article delves into the biological activity of this compound, focusing on its mechanisms of action, clinical trial findings, and safety profiles.
This compound functions as a microtubule inhibitor, similar to other taxanes like paclitaxel and docetaxel. It binds to β-tubulin, promoting microtubule assembly while inhibiting disassembly. This stabilization disrupts normal mitotic processes, leading to cell cycle arrest and apoptosis in cancer cells. Notably, this compound exhibits unique properties that differentiate it from other taxanes:
- Oral Administration : this compound can be taken orally, providing a low pill burden.
- Extended Half-Life : It has a terminal plasma half-life of approximately 8 days, allowing for less frequent dosing (once every three weeks).
- Resistance Profile : Preliminary studies suggest it may retain efficacy against chemotherapy-resistant breast cancer cell lines, making it a promising candidate for patients with limited treatment options .
Phase I Studies
A phase I trial aimed to establish the maximum tolerated dose (MTD) of this compound when combined with capecitabine in patients with advanced solid tumors. The study involved 27 patients and established the MTD as 27 mg/m² for this compound and 2,500 mg/m²/day for capecitabine. The most common dose-limiting toxicities were neutropenia and febrile neutropenia. Among evaluable patients, 82% achieved stable disease .
CONTESSA Trial
The CONTESSA trial was a pivotal phase 3 study comparing this compound plus a reduced dose of capecitabine versus capecitabine alone in patients with HER2-negative, hormone receptor-positive MBC. Key findings include:
- Patient Population : 685 patients were enrolled.
- Primary Endpoint : Progression-free survival (PFS) was significantly improved with the combination therapy compared to capecitabine alone.
- Safety Profile : The combination was generally well-tolerated, although there was an increased incidence of febrile neutropenia (13%) compared to capecitabine alone .
Summary of Clinical Data
Study | Population | Treatment | MTD (mg/m²) | PFS Improvement | Common Toxicities |
---|---|---|---|---|---|
Phase I | Advanced solid tumors | This compound + Capecitabine | 27 | N/A | Neutropenia, Stomatitis |
CONTESSA Trial | HER2-negative MBC | This compound + Reduced Capecitabine | N/A | Significant | Febrile Neutropenia |
Safety and Tolerability
The safety profile of this compound has been characterized by manageable toxicities. In the CONTESSA trial, while there were treatment-related deaths (5 with combination therapy vs. 3 with capecitabine alone), the overall rate was consistent with expectations for combination chemotherapy regimens. Notably:
- Only 4% of patients discontinued therapy due to toxicity.
- Supportive measures like granulocyte colony-stimulating factor (G-CSF) were utilized to manage neutropenia effectively .
Future Directions
Despite promising results, the development of this compound faced challenges leading to its discontinuation for certain indications following FDA feedback on clinical data inadequacies . However, ongoing research continues to explore its potential applications in other malignancies and settings, including its ability to penetrate the central nervous system (CNS), which could broaden its therapeutic scope .
特性
IUPAC Name |
[(2R,4S,6S,7R,10R,13S,14R,15S,16S,18S)-13-acetyloxy-4-[(dimethylamino)methyl]-18-[(2R,3S)-3-(3-fluoropyridin-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-16-hydroxy-7,19,20,20-tetramethyl-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H60FN3O13/c1-24-28(58-40(54)34(52)33(32-27(47)17-14-20-48-32)49-41(55)63-42(3,4)5)21-46(56)38(61-39(53)26-15-12-11-13-16-26)36-44(8,19-18-29-45(36,23-57-29)62-25(2)51)37-35(31(24)43(46,6)7)59-30(60-37)22-50(9)10/h11-17,20,28-30,33-38,52,56H,18-19,21-23H2,1-10H3,(H,49,55)/t28-,29+,30+,33-,34+,35+,36-,37+,38-,44+,45-,46+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODVSQKJJIBWPZ-VLLPJHQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3C(C4(CCC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)OC(O3)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]3[C@H]([C@@]4(CC[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=C(C=CC=N6)F)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)C)O[C@@H](O3)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H60FN3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870326 | |
Record name | Tesetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
882.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333754-36-2 | |
Record name | Tesetaxel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=333754-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tesetaxel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333754362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tesetaxel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tesetaxel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TESETAXEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UG97LO5M8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。